1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea
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Overview
Description
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea is a synthetic organic compound characterized by its unique structure, which includes a methoxypyrrolidine moiety attached to a phenyl ring, and a phenethylurea group
Preparation Methods
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a methoxy group donor under controlled conditions.
Coupling with Phenyl Ring: The methoxypyrrolidine intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of Phenethylurea: The final step involves the reaction of the coupled intermediate with a phenethylurea precursor under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea can be compared with other similar compounds, such as:
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea: Lacks the phenethyl group, which may affect its biological activity and chemical properties.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-ethylurea: Contains an ethyl group instead of a phenethyl group, leading to differences in its interactions with molecular targets.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-methylurea: The presence of a methyl group instead of a phenethyl group may result in distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-12-14-23(15-19)18-9-7-17(8-10-18)22-20(24)21-13-11-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHSJONSSVDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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